molecular formula C7H12ClNO2 B13330046 4-(2-Chloroethyl)-1,4-oxazepan-5-one

4-(2-Chloroethyl)-1,4-oxazepan-5-one

Cat. No.: B13330046
M. Wt: 177.63 g/mol
InChI Key: GALHPQIOHMUOBZ-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-1,4-oxazepan-5-one is a heterocyclic organic compound that features a seven-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)-1,4-oxazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroethylamine with a suitable carbonyl compound, followed by cyclization to form the oxazepane ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-1,4-oxazepan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxazepane-5-one derivatives with additional functional groups .

Scientific Research Applications

4-(2-Chloroethyl)-1,4-oxazepan-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-1,4-oxazepan-5-one involves its ability to interact with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophiles, leading to the modification of proteins, DNA, and other cellular components. This interaction can disrupt normal cellular functions and has been explored for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-Chloroethyl)-1,4-oxazepan-5-one include:

    4-(2-Chloroethyl)morpholine: Another heterocyclic compound with similar structural features and reactivity.

    Bis(2-chloroethyl)sulfide:

Uniqueness

This compound is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms in the ring.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

4-(2-chloroethyl)-1,4-oxazepan-5-one

InChI

InChI=1S/C7H12ClNO2/c8-2-3-9-4-6-11-5-1-7(9)10/h1-6H2

InChI Key

GALHPQIOHMUOBZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN(C1=O)CCCl

Origin of Product

United States

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